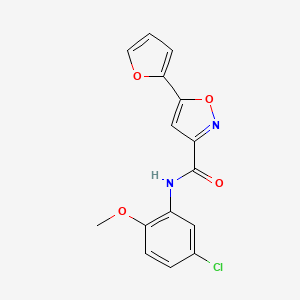![molecular formula C14H21N5 B5600100 spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1'-cyclohexane]-2-amine](/img/structure/B5600100.png)
spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1'-cyclohexane]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1’-cyclohexane]-2-amine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spiro structure, which involves a bicyclic system fused with a triazole and quinazoline ring. The presence of the spiro linkage imparts distinct chemical and biological properties to the molecule, making it a valuable subject of study in medicinal chemistry and related disciplines.
Applications De Recherche Scientifique
Chemistry
In chemistry, spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1’-cyclohexane]-2-amine serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticorrosion properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicine, spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1’-cyclohexane]-2-amine is investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs for various diseases .
Industry
In industry, this compound is used in the development of new materials and coatings. Its anticorrosion properties make it valuable for protecting metal surfaces, while its chemical reactivity allows for the creation of specialized materials with unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1’-cyclohexane]-2-amine typically involves multiple steps, starting from commercially available reagents. One common approach involves the cyclization of a suitable precursor under specific conditions to form the spiro linkage. For instance, the Mannich aminomethylation reaction can be employed to introduce the necessary functional groups, followed by cyclization to form the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring. The scalability of the synthesis is crucial for industrial applications, and methods that provide quick and multigram access to the target derivatives are preferred .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1’-cyclohexane]-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Mécanisme D'action
The mechanism of action of spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1’-cyclohexane]-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, disrupting their normal function and leading to the desired biological effect. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one: This compound shares a similar core structure but lacks the spiro linkage, resulting in different chemical and biological properties.
9-Mercapto-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one: This compound features a different spiro linkage and additional functional groups, leading to unique properties and applications.
Uniqueness
The uniqueness of spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1’-cyclohexane]-2-amine lies in its spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications, as it can serve as a versatile building block for the development of new molecules and materials .
Propriétés
IUPAC Name |
spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1'-cyclohexane]-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5/c15-12-17-13-16-11-7-3-2-6-10(11)14(19(13)18-12)8-4-1-5-9-14/h1-9H2,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLYVTYJFJIAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=C(CCCC3)NC4=NC(=NN24)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-6-methoxy-3-methyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5600017.png)
![7-benzyl-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B5600023.png)
![N-[4-(cyanomethyl)phenyl]-4-methylbenzamide](/img/structure/B5600029.png)
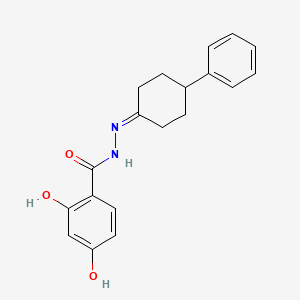
![3-isopropyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5600043.png)
![3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5600055.png)
acetic acid](/img/structure/B5600059.png)
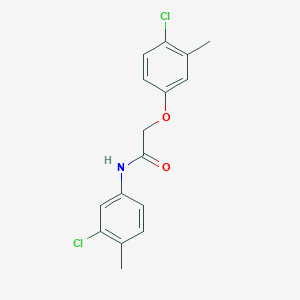
![5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-phenyl-2-pyrimidinamine](/img/structure/B5600082.png)
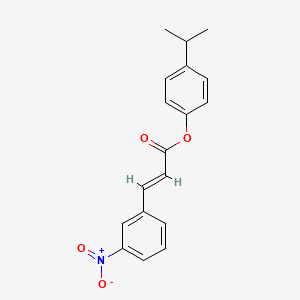
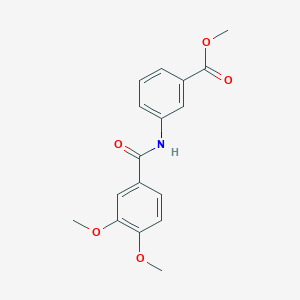
![3-ethyl-8-(2,3,4-trimethoxybenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600092.png)
